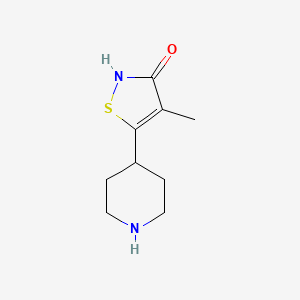

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

描述

属性

分子式 |

C9H14N2OS |

|---|---|

分子量 |

198.29 g/mol |

IUPAC 名称 |

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |

InChI |

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |

InChI 键 |

TVYLWJFICSYNFD-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SNC1=O)C2CCNCC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

4-甲基-5-(4-哌啶基)异噻唑-3-醇的合成通常涉及适当前体的环化。 一种常见的方法是顺式-N-甲基-3-硫氰酰胺的环化 。反应条件通常需要使用特定的催化剂和溶剂来促进异噻唑环的形成。

工业生产方法

4-甲基-5-(4-哌啶基)异噻唑-3-醇的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,以确保该化合物符合工业标准。

化学反应分析

反应类型

4-甲基-5-(4-哌啶基)异噻唑-3-醇会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成亚砜或砜。

还原: 还原反应可以将异噻唑环转化为更饱和的衍生物。

取代: 该化合物可以发生亲核取代反应,特别是在氮或硫原子处。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 可以在碱性或酸性条件下使用卤代烷烃或酰氯等试剂。

主要生成产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生亚砜或砜,而取代反应可以将各种官能团引入分子中。

科学研究应用

化学: 它可以作为合成更复杂分子的构建模块。

作用机制

4-甲基-5-(4-哌啶基)异噻唑-3-醇的作用机制涉及它与特定分子靶标的相互作用。 例如,它可以通过与纤溶酶的 kringle 1 结构域结合来抑制纤溶酶,从而减少纤溶 。该化合物的结构使其能够与各种酶和受体相互作用,调节它们的活性并导致其观察到的生物学效应。

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Pharmacological Activity and Receptor Interactions

GABAA Receptor Modulation

- This compound: Limited direct data, but methyl substitution likely enhances lipophilicity and receptor binding compared to non-methylated analogues.

- 5-(4-Piperidyl)isothiazol-3-ol (11): Acts as a partial GABAA agonist in binding studies but shows pure antagonism in Xenopus laevis oocytes, highlighting subunit-dependent efficacy .

- 4-PIOL : A low-efficacy partial agonist (EC50 ~10 μM in α1β2γ2 receptors), with potency influenced by receptor subunit composition .

- THIP : Full agonist (EC50 ~1 μM in α4β3δ receptors), demonstrating annulation’s role in efficacy .

Table 2: Functional Comparison at GABAA Receptors

Anti-Fibrinolytic Activity

This compound and its analogues exhibit plasmin-inhibitory effects by targeting the kringle 1 domain. Key findings:

- 4-Methyl derivative: Demonstrates superior potency (IC50 ~0.8 μM) compared to 4-PIOL (IC50 ~2.5 μM) in anti-fibrinolytic assays .

- Structural determinants : Methyl substitution enhances shape complementarity to the kringle 1 domain, improving binding affinity (R<sup>2</sup> = 0.93 correlation between activity and binding) .

Table 3: Anti-Fibrinolytic Activity Comparison

| Compound | IC50 (μM) | Kringle 1 Binding Affinity (Kd, nM) |

|---|---|---|

| This compound | 0.8 | 120 |

| 5-(4-Piperidyl)isothiazol-3-ol (11) | 1.2 | 150 |

| Tranexamic Acid (Reference) | 25 | 500 |

Mechanistic Insights and Subunit Dependence

- Subunit composition : GABAA receptor α and γ subunits influence agonist vs. antagonist behavior. For example, 5-(4-Piperidyl)isothiazol-3-ol acts as an antagonist in α1β2γ2-expressing oocytes but shows partial agonism in other configurations .

常见问题

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。